molecular formula C17H14BrN3O2 B7428644 Methyl 3-bromo-4-[(quinazolin-4-ylamino)methyl]benzoate

Methyl 3-bromo-4-[(quinazolin-4-ylamino)methyl]benzoate

Cat. No.: B7428644
M. Wt: 372.2 g/mol
InChI Key: VQNUHWMHRFZKIK-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-[(quinazolin-4-ylamino)methyl]benzoate is a complex organic compound that features a quinazoline moiety. Quinazoline derivatives are known for their significant biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties . This compound is of interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

The synthesis of Methyl 3-bromo-4-[(quinazolin-4-ylamino)methyl]benzoate typically involves multiple steps:

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

Methyl 3-bromo-4-[(quinazolin-4-ylamino)methyl]benzoate can undergo various chemical reactions:

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction and conditions applied.

Scientific Research Applications

Methyl 3-bromo-4-[(quinazolin-4-ylamino)methyl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-bromo-4-[(quinazolin-4-ylamino)methyl]benzoate involves its interaction with specific molecular targets and pathways. The quinazoline moiety is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer .

Comparison with Similar Compounds

Methyl 3-bromo-4-[(quinazolin-4-ylamino)methyl]benzoate can be compared with other quinazoline derivatives:

Properties

IUPAC Name

methyl 3-bromo-4-[(quinazolin-4-ylamino)methyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O2/c1-23-17(22)11-6-7-12(14(18)8-11)9-19-16-13-4-2-3-5-15(13)20-10-21-16/h2-8,10H,9H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNUHWMHRFZKIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)CNC2=NC=NC3=CC=CC=C32)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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